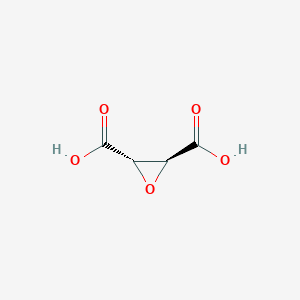

(2S,3S)-oxirane-2,3-dicarboxylic acid

Vue d'ensemble

Description

(2S,3S)-oxirane-2,3-dicarboxylic acid, commonly known as L-EDDA, is a chiral building block used in the synthesis of various compounds. It is an important intermediate in the production of drugs, agrochemicals, and other fine chemicals. L-EDDA is a white crystalline solid, soluble in water, and has a melting point of 243-245°C.

Mécanisme D'action

L-EDDA acts as a chiral building block in the synthesis of compounds with specific stereochemistry. It is involved in the formation of chiral centers in the molecules, which are important for their biological activity.

Effets Biochimiques Et Physiologiques

L-EDDA does not have any direct biochemical or physiological effects as it is not used as a drug. However, the compounds synthesized using L-EDDA may have various biological activities, depending on their structure and stereochemistry.

Avantages Et Limitations Des Expériences En Laboratoire

The use of L-EDDA as a chiral building block has several advantages. It is a readily available and inexpensive compound. It is also easy to handle and store. However, the synthesis of L-EDDA requires specialized equipment and expertise, which may limit its use in some labs.

Orientations Futures

L-EDDA has several potential future directions in scientific research. It can be used in the synthesis of new drugs and agrochemicals with specific stereochemistry and biological activity. It can also be used in the development of new catalysts for asymmetric synthesis. Further research can also be done to improve the synthesis methods of L-EDDA and to explore its potential applications in other fields.

Applications De Recherche Scientifique

L-EDDA has found various applications in scientific research. It is used as a chiral auxiliary in the synthesis of chiral compounds. It is also used in the synthesis of various biologically active compounds, such as antiviral and anticancer agents.

Propriétés

Numéro CAS |

17087-75-1 |

|---|---|

Nom du produit |

(2S,3S)-oxirane-2,3-dicarboxylic acid |

Formule moléculaire |

C4H4O5 |

Poids moléculaire |

132.07 g/mol |

Nom IUPAC |

(2S,3S)-oxirane-2,3-dicarboxylic acid |

InChI |

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m0/s1 |

Clé InChI |

DCEMCPAKSGRHCN-LWMBPPNESA-N |

SMILES isomérique |

[C@H]1([C@H](O1)C(=O)O)C(=O)O |

SMILES |

C1(C(O1)C(=O)O)C(=O)O |

SMILES canonique |

C1(C(O1)C(=O)O)C(=O)O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)

![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)